molecular formula C26H26N2O6S B6498164 methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}methyl)benzoate CAS No. 941924-06-7

methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}methyl)benzoate

Cat. No.: B6498164
CAS No.: 941924-06-7
M. Wt: 494.6 g/mol
InChI Key: CSCFLBFFMQFNQC-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}methyl)benzoate is a useful research compound. Its molecular formula is C26H26N2O6S and its molecular weight is 494.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.15115773 g/mol and the complexity rating of the compound is 864. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}methyl)benzoate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on available research.

1. Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C26H26N2O6S
Molecular Weight 494.6 g/mol
CAS Number 941924-06-7

The structure includes methoxy and benzoate groups, which may contribute to its biological activity through various mechanisms.

2. Synthesis Overview

The synthesis of this compound typically involves multi-step reactions that may include condensation and functional group modifications. The specific reagents and conditions are often proprietary or detailed in specialized literature.

Therapeutic Potential

Research indicates that compounds with similar structures have shown promise in various therapeutic areas:

  • Anti-inflammatory Activity : Related compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antioxidant Effects : The presence of methoxy groups in similar compounds has been linked to enhanced antioxidant activities .

4. Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds:

Case Study 1: Metabolic Syndrome

A study involving a structurally similar compound indicated significant weight loss and improved metabolic profiles in high-fat diet-induced mice models. This was attributed to the compound's ability to induce activating transcription factor 3 (ATF3), suggesting potential applications in treating metabolic disorders .

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity of compounds with methoxy groups. Results showed that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro .

5. Implications for Future Research

Given the promising biological activities associated with this compound and its derivatives, further research is warranted. Key areas for exploration include:

  • In Vivo Studies : To assess the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : To elucidate specific pathways affected by the compound.

Properties

IUPAC Name

methyl 4-methoxy-3-[[1,1,3-trioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6S/c1-17(2)18-9-12-21(13-10-18)28-26(30)27(22-7-5-6-8-24(22)35(28,31)32)16-20-15-19(25(29)34-4)11-14-23(20)33-3/h5-15,17H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCFLBFFMQFNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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